![molecular formula C22H29ClN2O2 B4136790 N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B4136790.png)
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
描述
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide, also known as ACPD, is a synthetic compound that belongs to the class of N-acylphenylalanines. ACPD is a potent and selective agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system (CNS). ACPD has been widely used as a research tool to investigate the role of mGluRs in various physiological and pathological processes, such as learning and memory, pain perception, epilepsy, and neurodegeneration.
作用机制
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide acts as a selective agonist of mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC) and increase intracellular calcium levels. The activation of mGluRs by N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide leads to the modulation of synaptic transmission and plasticity, including the enhancement of long-term potentiation (LTP) and the inhibition of long-term depression (LTD).
Biochemical and physiological effects:
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has also been shown to have anticonvulsant and analgesic properties, as well as neuroprotective effects against excitotoxicity and oxidative stress.
实验室实验的优点和局限性
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has several advantages as a research tool, including its high potency and selectivity for mGluRs, its ability to modulate synaptic plasticity, and its usefulness in studying the function and regulation of mGluRs in various physiological and pathological processes. However, N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and mGluRs. One area of interest is the development of novel therapeutics targeting mGluRs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluRs in synaptic plasticity and learning and memory. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and other mGluR agonists on neuronal function and plasticity.
科学研究应用
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been extensively used in scientific research to study the function and regulation of mGluRs in the CNS. mGluRs are involved in a wide range of physiological and pathological processes, and their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been used to investigate the role of mGluRs in these disorders and to develop novel therapeutics targeting these receptors.
属性
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-2-3-20(26)24-17-4-5-18(23)19(9-17)25-21(27)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h4-5,9,14-16H,2-3,6-8,10-13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQRTZBACEDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)
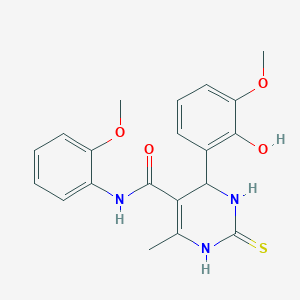
![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4136741.png)
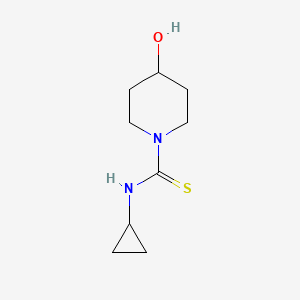
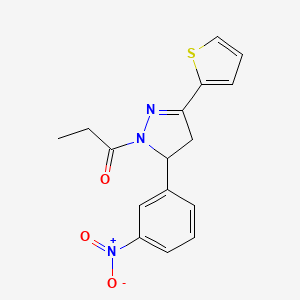
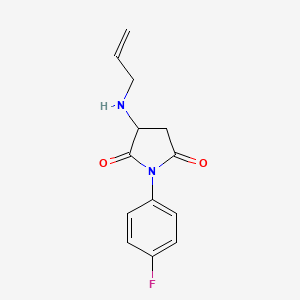
![N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)
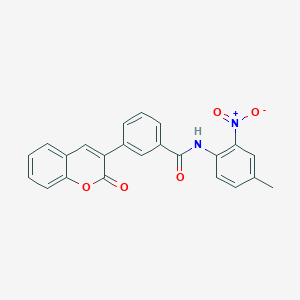
![4-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136782.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)

![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)